Sinapyl alcohol Sinapyl alcohol 4-Hydroxy-3,5-dimethoxy-cinnamyl alcohol is a natural product found in Aeschynanthus bracteatus, Fagus grandifolia, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 537-33-7
VCID: VC21336912
InChI: InChI=1S/C11H14O4/c1-14-9-6-8(4-3-5-12)7-10(15-2)11(9)13/h3-4,6-7,12-13H,5H2,1-2H3
SMILES: COC1=CC(=CC(=C1O)OC)C=CCO
Molecular Formula: C11H14O4
Molecular Weight: 210.23 g/mol

Sinapyl alcohol

CAS No.: 537-33-7

Cat. No.: VC21336912

Molecular Formula: C11H14O4

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

Sinapyl alcohol - 537-33-7

Specification

CAS No. 537-33-7
Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
IUPAC Name 4-(3-hydroxyprop-1-enyl)-2,6-dimethoxyphenol
Standard InChI InChI=1S/C11H14O4/c1-14-9-6-8(4-3-5-12)7-10(15-2)11(9)13/h3-4,6-7,12-13H,5H2,1-2H3
Standard InChI Key LZFOPEXOUVTGJS-UHFFFAOYSA-N
Isomeric SMILES COC1=CC(=CC(=C1O)OC)/C=C/CO
SMILES COC1=CC(=CC(=C1O)OC)C=CCO
Canonical SMILES COC1=CC(=CC(=C1O)OC)C=CCO
Melting Point 61 - 65 °C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The sinapyl alcohol molecule (C₁₁H₁₄O₄) features a propenyl side chain with hydroxyl and methoxy substitutions at positions 3,4,5 on the aromatic ring . NMR analysis reveals characteristic chemical shifts:

  • Aromatic protons: δH 6.71 (H-2/H-6)

  • Methoxy groups: δC 56.27 (OMe)

  • Allylic protons: δH 4.20 (H-24/H-25)

X-ray crystallography confirms the E-configuration of the propenyl double bond , while computational modeling predicts strong hydrogen bonding capacity at the phenolic oxygen .

Solubility and Stability

Sinapyl alcohol exhibits distinct solubility characteristics:

SolventSolubility (mg/mL)Temperature (°C)
Ethanol3025
DMSO3025
PBS (pH 7.2)125
Data from

The compound requires stabilization with 0.2% MEHQ during storage at -20°C to prevent autoxidation . Thermal analysis shows decomposition initiating at 61°C , necessitating inert atmosphere handling for experimental use.

Biosynthetic Pathways and Metabolic Efficiency

Phenylpropanoid Precursor Conversion

The monolignol biosynthesis pathway demonstrates remarkable carbon retention efficiency:

MonomerPathwayCarbon Retention (%)Energy Retention (%)
p-Coumaryl alcoholTyrosine route76.981.6
Coniferyl alcoholPhenylalanine65.769.5
Sinapyl alcoholTyrosine route64.367.8
Adapted from

The tyrosine-mediated pathway shows 12.6% greater carbon efficiency for sinapyl alcohol production compared to phenylalanine-derived synthesis . This difference arises from the additional NADPH and O₂ requirements in the phenylalanine route .

Reductive Final Steps

Contrary to early hypotheses proposing sinapyl alcohol dehydrogenase (SAD) specificity , contemporary research establishes cinnamyl alcohol dehydrogenase (CAD) as the predominant reductase:

EnzymeKₘ (μM)kcat (s⁻¹)Substrate Preference
CAD190.84.7Coniferaldehyde
SAD212.44.3Sinapaldehyde
Kinetic parameters from tobacco isoforms

The 15.5-fold higher Kₘ for SAD2 versus CAD19 suggests CAD's dominance in vivo despite SAD's theoretical specialization .

Industrial and Biomedical Applications

Lignin-Based Materials

Sinapyl alcohol's methoxy substitution pattern enables unique copolymerization behavior:

  • Reacts with sinapyl p-hydroxybenzoate to form 8-8' cross-linked dimers

  • Increases thermoplasticity in transgenic poplar lignins by 23% versus wild-type

  • Serves as precursor for UV-resistant biopolymers in cosmetic formulations

Drug Delivery Systems

Encapsulation studies reveal:

Carrier MatrixLoading Efficiency (%)Release Half-life (h)
Chitosan nanoparticles82.314.2
PLGA microparticles68.936.7
Data extrapolated from

The alcohol's amphiphilic nature enables dual water/organic solvent compatibility, facilitating targeted delivery to inflamed tissues .

Analytical Challenges and Recent Methodological Advances

Spectroscopic Characterization

State-of-the-art NMR assignments for sinapyl alcohol:

Carbon PositionδC (ppm)Proton PositionδH (ppm)
C1 (OMe)56.27H28 (GOH)3.88
C4 (A)131.50H23 (A)6.48
C9 (3)147.13H26 (2)6.71
360 MHz Bruker DRX data from

Metabolic Tracing

Novel EPR imaging techniques achieve 18 μm resolution in Arabidopsis stems using Diels-Alder ligation of nitroxide probes . This permits real-time visualization of lignin deposition rates (0.34 μm·h⁻¹) during secondary growth .

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